1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer” is not clearly provided in the searched resources .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not clearly outlined in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not clearly detailed in the searched resources .Scientific Research Applications
Quantum Chemical Study of Dimerization Products
A quantum-chemical study focused on the molecular structure of dimerization products of hexafluoro-1,3-butadiene reveals insights into the symmetry and stability of these dimers, with implications for their potential use in various chemical applications (Kalninsh & Semenov, 2008).
Catalysis of Linear Dimerization
The catalytic dimerization of propylene and 1-butene using certain nickel complexes has been studied, providing valuable information for the synthesis of linear alkenes, which are useful in various chemical industries (Beach, Bozik, Wu, & Kissin, 1986).
Synthesis of Fluorine-Containing Polyethers
Research into the synthesis of highly fluorinated monomers, such as hexafluoro-2-propyl benzene derivatives, leads to the creation of soluble, hydrophobic, and low dielectric polyethers, indicating potential applications in materials science and electronics (Fitch et al., 2003).
Selective Dimerization Using Nickel Complexes
Investigations into selective catalytic dimerization reactions of propene, using nickel coordination complexes, offer insights into efficient synthesis methods for specific hydrocarbon structures, which could be valuable in petrochemical processing (Eberhardt & Griffin, 1970).
Chemistry of Hexafluoropropene Oligomers
Studies on hexafluoropropene (HFP) oligomers, including dimers and trimers, have revealed unique reactivity characteristics with various nucleophiles, suggesting potential applications in organic synthesis and material chemistry (Ishikawa & Maruta, 1981).
Catalytic Oxidative Dimerization
Explorations into the oxidative dimerization of propylene using Bi2O3La2O2 as a catalyst demonstrate a novel approach to synthesizing C3-dimers, potentially beneficial in the field of catalysis and industrial chemistry (Cosimo, Burrington, & Grasselli, 1986).
Photodimerization and Photopolymerization
Research on the photodimerization and polymerization of certain fluorinated compounds indicates high reactivity and efficiency in these processes, suggesting applications in photopolymer materials and light-induced synthesis (Sonoda et al., 2009).
Mechanism of Action
Target of Action
The primary targets of the Dimers of Hexafluoropropene are O-Nucleophiles . These nucleophiles include alcohols and phenol . The compound interacts with these targets in the presence of triethylamine, and with sodium alkoxides and phenolate .
Mode of Action
The Dimers of Hexafluoropropene interact with their targets in a unique way. Of the two dimers, perfluoro-2-methyl-2-pentene (Dimer 2) is much more reactive than perfluoro-4-methyl-2-pentene (Dimer 1) . While Dimer 2 and O-nucleophiles give various addition and substitution products very easily, Dimer 1 reacts only with sodium alkoxides to give trialkoxylated products .
Biochemical Pathways
The Dimers of Hexafluoropropene affect the biochemical pathways involving the reactions of the dimers with O-Nucleophiles . The reactions of the dimers with alcohols and phenol in the presence of triethylamine, and with sodium alkoxides and phenolate, lead to various addition and substitution products .
Pharmacokinetics
It’s known that the compound is used in the production of waterproof and oilproof si/f-modified polyurethane finishing agent for textile and leather . It is also used as a blowing agent for the manufacture of polyurethane foams .
Result of Action
The result of the action of the Dimers of Hexafluoropropene is the production of various addition and substitution products when reacted with O-Nucleophiles . These products have applications in the production of waterproof and oilproof Si/F-modified polyurethane finishing agent for textile and leather, and as a blowing agent for the manufacture of polyurethane foams .
Action Environment
The action of the Dimers of Hexafluoropropene is influenced by environmental factors such as temperature and the presence of catalysts . The kinetics of hexafluoropropene dimer isomerization were experimentally investigated in the temperature range of 303 - 343 K using KF and 18-crown-6 as catalysts .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of Dimers of Hexafluoropropene are largely determined by their interactions with other biomolecules. For instance, the D2 isomer can react with phenol in the presence of triethylamine as a condensation reagent to produce perfluorohexynylphenyl ether, an important intermediate in surfactant production . This suggests that Dimers of Hexafluoropropene can interact with enzymes and other proteins to participate in biochemical reactions.
Molecular Mechanism
The molecular mechanism of Dimers of Hexafluoropropene involves isomerization, an important reaction that leads to the formation of various fluorinated substances . The most stable compound resulting from this process is Perfluoro (2-methylpent-2-ene) with a single-point energy of -3745686.47 KJ/mol . This process is facilitated by catalysts such as KF and 18-crown-6 .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3F6/c2*4-1(2(5)6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVZTJDHQVIHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13429-24-8 | |
Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main differences in reactivity between the two dimers of hexafluoropropene?
A: Hexafluoropropene forms two distinct dimers: perfluoro-4-methyl-2-pentene (Dimer 1) and perfluoro-2-methyl-2-pentene (Dimer 2). Research indicates that Dimer 2 exhibits significantly higher reactivity compared to Dimer 1. [] For instance, Dimer 2 readily undergoes addition and substitution reactions with various O-nucleophiles such as alcohols, phenol, and sodium alkoxides. [] In contrast, Dimer 1 shows limited reactivity, primarily reacting with sodium alkoxides to yield trialkoxylated products. [] This difference in reactivity can be attributed to the structural differences between the two isomers.
Q2: Can you provide an example of a specific reaction involving a dimer of hexafluoropropene and discuss the products formed?
A: One example is the reaction of Dimer 2 (perfluoro-2-methyl-2-pentene) with trifluoromethyl hypofluorite. [] This reaction yields the trifluoromethyl ether adduct of the dimer in excellent yield. [] Interestingly, the radical intermediates involved in this reaction have been successfully identified using electron paramagnetic resonance (EPR) spectroscopy. [] This demonstrates the power of advanced analytical techniques for elucidating reaction mechanisms.
Q3: What analytical techniques have been used to study the reactions of hexafluoropropene dimers?
A: In addition to traditional methods for characterizing reaction products (e.g., NMR, IR, mass spectrometry), researchers have employed electron paramagnetic resonance (EPR) spectroscopy to study the reactions of hexafluoropropene dimers. [] EPR is particularly useful for detecting and characterizing radical intermediates, providing valuable insights into reaction mechanisms. Further research may utilize computational chemistry methods to model these reactions and predict the reactivity of hexafluoropropene dimers with other nucleophiles.
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